molecular formula C18H12N2O B3104352 3-(2-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 147508-61-0

3-(2-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one

Cat. No.: B3104352
CAS No.: 147508-61-0
M. Wt: 272.3 g/mol
InChI Key: KKPUXQRFWHNBLA-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one is a heterocyclic compound featuring a fused indeno-pyridazinone core substituted at the 3-position with a 2-methylphenyl group. This structural motif places it within a class of derivatives known for potent and selective inhibition of monoamine oxidase B (MAO-B), an enzyme critical in neurotransmitter metabolism and a therapeutic target for neurodegenerative disorders like Parkinson’s disease . The compound’s planar aromatic core facilitates π-π stacking interactions within the hydrophobic substrate cavity of MAO-B, while the 2-methylphenyl substituent at position 3 modulates steric and electronic properties to optimize binding affinity . Preclinical studies highlight its reversible, competitive inhibition mechanism, distinguishing it from irreversible MAO inhibitors associated with adverse effects .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylphenyl)indeno[1,2-c]pyridazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O/c1-11-6-2-3-7-12(11)16-10-15-17(20-19-16)13-8-4-5-9-14(13)18(15)21/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPUXQRFWHNBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C3C4=CC=CC=C4C(=O)C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001228425
Record name 3-(2-Methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147508-61-0
Record name 3-(2-Methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147508-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methylphenyl)-5H-indeno(1,2-C)pyridazin-5-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147508610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-METHYLPHENYL)-5H-INDENO(1,2-C)PYRIDAZIN-5-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB7D2N4DQQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The synthesis of 3-(2-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazones with suitable dicarbonyl compounds under acidic or basic conditions . The reaction conditions typically include the use of solvents such as ethanol or acetic acid and catalysts like hydrochloric acid or sodium acetate. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-(2-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce different functional groups into the molecule.

Mechanism of Action

The mechanism of action of 3-(2-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one involves its interaction with specific molecular targets and pathways. For instance, some pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, such as anti-inflammatory and anticancer activities. The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations:

  • Position 3 Substituents : The 2-methylphenyl group in the target compound likely enhances MAO-B affinity by balancing hydrophobicity and steric bulk. Replacing this with electron-withdrawing groups (e.g., meta-CF₃-phenyl in 7a–7c) abolishes activity, emphasizing the need for moderate lipophilicity .
  • Position 8 Modifications : Hydrophobic side chains at position 8 (e.g., meta-chlorobenzyloxy in 9a) synergize with 3-substituents to deepen binding within the MAO-B cavity. Molecular docking confirms this dual-substitution strategy maximizes enzyme-ligand stabilization .
  • Regioisomerism : Substitution at C8 (vs. C7) is critical; 8-substituted derivatives exhibit up to 100-fold higher MAO-B potency due to optimal alignment with the entrance cavity’s hydrophobic pocket .

Species-Dependent Activity

Human and rat MAO-B exhibit divergent inhibitor responses. This underscores the importance of human enzyme assays for preclinical development.

Selectivity Against Off-Target Enzymes

While 3-(2-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one primarily targets MAO-B, related analogs have been screened against indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). None showed significant inhibition, confirming selectivity for MAO-B .

Biological Activity

3-(2-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one is a heterocyclic compound belonging to the pyridazinone class, characterized by its indeno-pyridazinone core and a 2-methylphenyl substituent. This unique structure contributes to its diverse biological activities and potential therapeutic applications.

  • Molecular Formula : C₁₈H₁₂N₂O
  • Molecular Weight : Approximately 272.30 g/mol
  • Structural Features : The compound features a fused ring system that enhances its lipophilicity and selectivity towards biological targets, making it a candidate for various pharmacological applications.

Pharmacological Activities

Research indicates that compounds within the pyridazinone class, including this compound, exhibit a range of pharmacological activities:

  • Cardiovascular Effects : Some derivatives have shown positive inotropic effects, suggesting potential applications in cardiovascular therapy.
  • Cytotoxicity Against Cancer Cell Lines : Preliminary studies indicate that this compound may possess anticancer properties, as it has been evaluated for cytotoxic effects against various cancer cell lines.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been explored for its inhibitory effects on enzymes such as monoamine oxidase and carbonic anhydrase. These interactions are crucial for understanding its pharmacodynamics and optimizing its therapeutic profile.
  • Tyrosinase Inhibition : Although not directly studied for this compound, similar pyridazinone derivatives have demonstrated strong inhibitory effects on tyrosinase, suggesting potential applications in treating hyperpigmentation disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CardiovascularPositive inotropic effects
AnticancerCytotoxicity against various cancer cell lines
Enzyme InhibitionInhibits monoamine oxidase and carbonic anhydrase
Tyrosinase InhibitionPotential for hyperpigmentation treatment (analog studies)

Recent Studies

  • Cardiovascular Applications : In vitro studies have shown that certain pyridazinone derivatives can enhance cardiac contractility without significant toxicity to cardiac cells.
  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various pyridazinone derivatives on human cancer cell lines, revealing promising results for further development into anticancer agents.
  • Enzyme Interaction Studies : Interaction studies using molecular docking simulations have indicated that this compound binds effectively to the active sites of target enzymes, suggesting a mechanism of action through competitive inhibition.

Q & A

Q. Key Methodological Considerations :

  • Use phosphorus oxychloride for chlorination of pyridazinones .
  • Monitor reaction progress via TLC and characterize intermediates using NMR and MS .

How is the structural characterization of 5H-indeno[1,2-c]pyridazin-5-one derivatives performed?

Basic Research Question
Structural elucidation relies on:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 180–190 ppm) .
    • IR : Confirm lactam C=O stretches (~1680 cm⁻¹) .
  • X-ray Crystallography : Resolves regiochemistry (e.g., C7 vs. C8 substitution) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., C₁₈H₁₄N₂O requires m/z 298.1106) .

How do structural modifications at positions 3 and 8 influence MAO-B inhibitory potency?

Advanced Research Question

  • Position 3 : Lipophilic groups (e.g., trifluoromethylphenyl) enhance MAO-B inhibition by occupying the substrate cavity (IC₅₀ = 90 nM for p-CF₃-3-phenyl derivative) .
  • Position 8 : Hydrophobic side chains (e.g., benzyloxy) improve selectivity for MAO-B over MAO-A. Substitution at C8 increases potency 10-fold compared to C7 .
  • QSAR Insights :
    • Lipophilicity (logP), steric bulk, and electron-withdrawing substituents correlate with activity (q² = 0.74, r² = 0.86) .
    • 3D-QSAR models using CoMFA show steric and electrostatic fields account for >90% of variance .

Q. Experimental Design :

  • Screen analogs using recombinant human MAO-B assays with kynuramine as substrate .
  • Compare inhibition curves (pIC₅₀) and compute molecular descriptors (e.g., MolLogP, polar surface area) .

What are the implications of species-dependent differences in MAO-B inhibition for preclinical studies?

Advanced Research Question

  • Human vs. Rat MAO-B :
    • 5H-Indeno[1,2-c]pyridazin-5-ones show 5–20× higher potency for human MAO-B (e.g., pIC₅₀ = 7.2 vs. 6.4 in rats) .
    • No correlation exists between human and rat pIC₅₀ values (r² < 0.3), suggesting divergent binding modes .
  • Methodological Recommendations :
    • Use human recombinant MAO-B for hit selection to avoid misleading results from rodent models .
    • Validate in vivo efficacy in transgenic mice expressing human MAO-B .

How does substitution at C7 vs. C8 affect biological activity?

Advanced Research Question

  • C8 Substitution : Enhances MAO-B inhibition (IC₅₀ = 120 nM) by aligning with the hydrophobic substrate cavity .
  • C7 Substitution : Reduces activity (IC₅₀ > 1 µM) due to steric clashes with Tyr-435 in MAO-B .
  • Structural Reassignment :
    • X-ray crystallography confirmed earlier misassignment of substituent positions, emphasizing the need for rigorous regiochemical validation .

Q. Experimental Approach :

  • Synthesize regioisomers via directed metalation or cross-coupling .
  • Compare inhibitory profiles and dock compounds into MAO-B active sites (PDB: 2V5Z) using AutoDock Vina .

What in vitro and in vivo models are used to evaluate the antitumor potential of 5H-indeno[1,2-c]pyridazin-5-one derivatives?

Advanced Research Question

  • In Vitro :
    • Measure VEGF secretion in cancer cell lines (e.g., HCT-116) to assess anti-angiogenic effects .
    • Screen for topoisomerase I inhibition using plasmid relaxation assays .
  • In Vivo :
    • Use xenograft models (e.g., murine breast cancer) to test tumor growth inhibition .
    • Monitor toxicity via liver enzyme (ALT/AST) and creatinine levels .

Q. Key Findings :

  • ER1626 (a 6-substituted derivative) reduced tumor volume by 60% in mice at 10 mg/kg .

How are binding modes of MAO-B inhibitors predicted computationally?

Advanced Research Question

  • Molecular Docking :
    • Align inhibitors with MAO-B’s FAD-binding site using Glide (Schrödinger) .
    • Key interactions: π-π stacking with Tyr-398 and hydrogen bonding with Gln-206 .
  • MD Simulations :
    • Run 100-ns trajectories to assess stability of ligand-protein complexes (RMSD < 2 Å) .

Q. Validation :

  • Compare predicted Ki values with experimental IC₅₀ data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one
Reactant of Route 2
Reactant of Route 2
3-(2-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one

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